molecular formula C19H13IN2 B13682498 2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine

2-([1,1'-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine

Katalognummer: B13682498
Molekulargewicht: 396.2 g/mol
InChI-Schlüssel: OPDIJAIJOGLDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core substituted with a biphenyl group and an iodine atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a propiophenone derivative, followed by cyclization and iodination. The reaction conditions often require the use of a copper catalyst and an oxidizing agent to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Biphenyl)imidazo[1,2-a]pyridine
  • 2-(2-Naphthyl)imidazo[1,2-a]pyridine

Comparison: Compared to these similar compounds, 2-([1,1’-Biphenyl]-3-yl)-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interaction with biological targets. The biphenyl group also contributes to its distinct chemical properties, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C19H13IN2

Molekulargewicht

396.2 g/mol

IUPAC-Name

3-iodo-2-(3-phenylphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C19H13IN2/c20-19-18(21-17-11-4-5-12-22(17)19)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H

InChI-Schlüssel

OPDIJAIJOGLDQX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C(N4C=CC=CC4=N3)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.